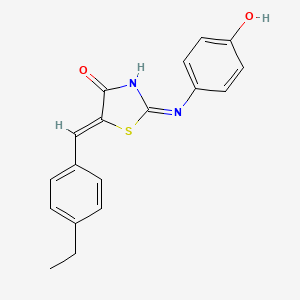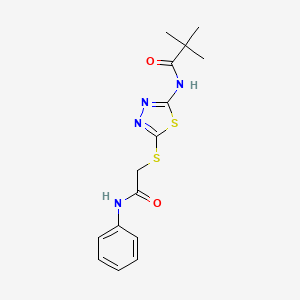![molecular formula C7H9ClF2N2 B2448461 [6-(Difluoromethyl)pyridin-3-yl]methanamine;hydrochloride CAS No. 2413903-78-1](/img/structure/B2448461.png)
[6-(Difluoromethyl)pyridin-3-yl]methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[6-(Difluoromethyl)pyridin-3-yl]methanamine;hydrochloride” is a chemical compound with the CAS Number: 2413903-78-1 . It has a molecular weight of 194.61 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H8F2N2.ClH/c8-7(9)6-2-1-5(3-10)4-11-6;/h1-2,4,7H,3,10H2;1H . This indicates that the compound consists of a pyridine ring with a difluoromethyl group at the 6-position and a methanamine group at the 3-position. Physical And Chemical Properties Analysis
“[6-(Difluoromethyl)pyridin-3-yl]methanamine;hydrochloride” is a powder at room temperature . It has a molecular weight of 194.61 .Scientific Research Applications
Synthesis and Photophysical Properties : N,N-bis(4-(6-(pyridine-2-yl)pyridin-2-yl)benzyl)(pyridin-2-yl)methanamine, a compound similar in structure to the queried chemical, has been synthesized and its photophysical behaviors investigated. Studies showed red-shifts in fluorescence when interacting with certain metal ions like HBF_4, zinc acetate, and copper, indicating potential applications in photophysical studies and sensor development (Li Ping-hua, 2010).
Catalytic Applications in Synthesis : Copper (triazole-5-yl)methanamine complexes have been developed as recyclable nanocatalysts for synthesizing pyridine-containing pseudopeptides. This indicates a potential role in facilitating complex organic synthesis reactions, contributing to the field of green chemistry (Neda Akbarikalani et al., 2020).
Photocytotoxicity in Cancer Treatment : Iron(III) complexes containing pyridoxal Schiff bases, akin to the queried compound, have been studied for their uptake in cancer cells and photocytotoxic effects. Such compounds could be potential candidates for photodynamic therapy in cancer treatment (Uttara Basu et al., 2015).
Stabilizing Parallel Turn Conformations : Tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine, a related compound, has been designed to stabilize parallel turn conformations in peptide sequences. This research contributes to the understanding of peptide structure and function, which is crucial in the development of peptide-based drugs (R. Bucci et al., 2018).
Hydroxylation of Alkanes : Research on diiron(III) complexes with tridentate 3N ligands, similar to the queried compound, has been conducted for their potential use in selective hydroxylation of alkanes. This has implications in synthetic chemistry, particularly in the functionalization of hydrocarbons (M. Sankaralingam & M. Palaniandavar, 2014).
Chemical Sensing and Magnetic Properties : A study on hydrochloride crystals based on 2-(imidazo[1,2–a]pyridin-2-yl)-2-oxoacetic acid radical, structurally similar to the queried compound, examined their magnetic properties and potential for chemical sensing (Guo-Ping Yong et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
properties
IUPAC Name |
[6-(difluoromethyl)pyridin-3-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2.ClH/c8-7(9)6-2-1-5(3-10)4-11-6;/h1-2,4,7H,3,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBXJDYKBZUFRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(Difluoromethyl)pyridin-3-yl]methanamine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (E)-4-oxo-4-[3-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]propylamino]but-2-enoate](/img/structure/B2448378.png)


![Methyl({2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl})amine hydrochloride](/img/structure/B2448385.png)
![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B2448388.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2448391.png)
![N-(2-hydroxy-3-methoxy-2-methylpropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2448393.png)

![4-[2-[(4-Chlorobenzyl)sulfanyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine](/img/structure/B2448396.png)
![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2448397.png)
![4-(2,5-Dichlorothiophen-3-yl)-2-[(4-methoxyphenyl)methylsulfanyl]pyrimidine](/img/structure/B2448398.png)


![1-(4-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazin-1-yl)but-2-yn-1-one](/img/structure/B2448401.png)